molecular formula C22H26N2O2S B303960 N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Katalognummer B303960
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: UIPTWHFQWBWPLP-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as Compound 29, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit promising properties that make it a potential candidate for further investigation.

Wirkmechanismus

The mechanism of action of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 involves the inhibition of certain enzymes and ion channels that are involved in various cellular processes. In cancer cells, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In neurons, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to induce cell cycle arrest and apoptosis, which are important for inhibiting tumor growth. In neurons, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to modulate the activity of ion channels, which can affect neuronal function and pain sensation.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has several advantages for lab experiments, including its ease of synthesis and its potential applications in cancer research and neuroscience. However, there are also limitations to using N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 in lab experiments, including its potential toxicity and the need for further investigation into its efficacy and safety.

Zukünftige Richtungen

There are several future directions for the study of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29. In cancer research, future studies could investigate the potential of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 as a therapeutic agent for various types of cancer. In neuroscience, future studies could investigate the potential of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 as a modulator of ion channel activity for the treatment of pain and other neurological disorders. Additionally, future studies could investigate the safety and efficacy of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 in vivo and in clinical trials.

Synthesemethoden

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with cyclohexylamine to form the corresponding amide. This is followed by the reaction of the resulting amide with 2-thienylboronic acid in the presence of a palladium catalyst to form the vinylated product. The final step involves the carbonylation of the vinylated product to yield N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29.

Wissenschaftliche Forschungsanwendungen

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been studied for its potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In neuroscience, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to modulate the activity of certain ion channels, which are important for neuronal function.

Eigenschaften

Produktname

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molekularformel

C22H26N2O2S

Molekulargewicht

382.5 g/mol

IUPAC-Name

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C22H26N2O2S/c1-15-10-11-17(13-16(15)2)21(25)24-20(14-19-9-6-12-27-19)22(26)23-18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8H2,1-2H3,(H,23,26)(H,24,25)/b20-14-

InChI-Schlüssel

UIPTWHFQWBWPLP-ZHZULCJRSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCC3)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.